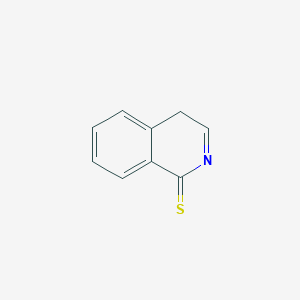

Isoquinoline-1(2H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NS |

|---|---|

Molecular Weight |

161.23 g/mol |

IUPAC Name |

4H-isoquinoline-1-thione |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2 |

InChI Key |

MKTABGSRMIVTTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=S)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinoline 1 2h Thione and Its Core Derivatives

Cyclization-Based Syntheses

Cyclization strategies represent a cornerstone in the synthesis of the isoquinoline-1(2H)-thione core. These methods typically involve the formation of the heterocyclic ring from an acyclic or a partially cyclic precursor through the strategic formation of one or more carbon-heteroatom or carbon-carbon bonds.

Sodium Hydride-Mediated Cyclizations of N-substituted 2-(1-Arylethenyl)benzothioamides

A facile and effective method for the preparation of this compound derivatives has been developed utilizing a sodium hydride-mediated cyclization. researchgate.net This approach commences with the synthesis of N-substituted 2-(1-arylethenyl)benzothioamides. These precursors are generated through the reaction of 2-(1-arylethenyl)phenyllithiums with various isothiocyanates. researchgate.net

The subsequent treatment of these benzothioamides with sodium hydride in a suitable solvent, such as dimethylformamide (DMF), instigates an intramolecular cyclization. This reaction proceeds to furnish 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones in moderate to good yields. researchgate.net

Furthermore, this methodology has been extended to the synthesis of fully aromatic isoquinoline-1(2H)-thiones. By employing N-substituted 2-(1-aryl-2-methoxyethenyl)benzothioamides as the starting materials, the sodium hydride-mediated cyclization affords 2-substituted 4-arylisoquinoline-1(2H)-thiones. researchgate.net The methoxy (B1213986) group serves as a leaving group, facilitating the aromatization of the newly formed heterocyclic ring.

The following table summarizes the yields for a selection of synthesized 2-substituted 4-phenylisoquinoline-1(2H)-thiones from their corresponding N-substituted 2-(2-methoxy-1-phenylethenyl)benzothioamide precursors. researchgate.net

| Substituent (R) | Product | Yield (%) |

| Ethyl | 2-Ethyl-4-phenylthis compound | 75 |

| Propyl | 2-Propyl-4-phenylthis compound | 72 |

| Isopropyl | 2-Isopropyl-4-phenylthis compound | 68 |

| Benzyl | 2-Benzyl-4-phenylthis compound | 81 |

| Phenyl | 2,4-Diphenylthis compound | 85 |

| 4-Methylphenyl | 2-(4-Methylphenyl)-4-phenylthis compound | 82 |

| 4-Methoxyphenyl (B3050149) | 2-(4-Methoxyphenyl)-4-phenylthis compound | 80 |

Chemodivergent Conversions from Ketenimines

An intriguing and chemodivergent route to isoquinoline-1-thiones involves the thermal treatment of specifically substituted ketenimines. organic-chemistry.orgnih.govorganic-chemistry.org In this methodology, C-alkoxycarbonyl-C-phenyl-N-aryl ketenimines that bear a 1,3-dithiolan-2-yl substituent at the ortho-position of the C-phenyl ring undergo a remarkable transformation upon heating in a solvent like toluene. organic-chemistry.orgnih.gov

The reaction is proposed to proceed through a cascade mechanism initiated by a researchgate.netnih.gov-hydride shift from the dithiolane ring to the central carbon of the ketenimine. This is followed by a 6π-electrocyclization, which forms the isoquinoline (B145761) core. organic-chemistry.orgnih.gov The final step in the formation of the isoquinoline-1-thione is the extrusion of a thiirane (B1199164) molecule, which accounts for the degradation of the 1,3-dithiolane (B1216140) ring. organic-chemistry.orgnih.gov This synthetic strategy is notable for its unusual degradation of the dithiolane ring system.

Interestingly, the reaction exhibits chemodivergence based on the size of the cyclic dithioacetal ring. When the 1,3-dithiolan-2-yl group is replaced with a 1,3-dithian-2-yl substituent, the reaction pathway changes, and quinolin-4-ones are formed instead of isoquinoline-1-thiones, with the dithiane ring remaining intact. organic-chemistry.orgnih.gov

The yields for the synthesis of various 2-aryl-3-alkoxycarbonyl-4-phenylisoquinoline-1-thiones from the corresponding ketenimine precursors are presented in the table below. organic-chemistry.org

| Aryl Substituent (Ar) | Alkoxycarbonyl Group | Product | Yield (%) |

| Phenyl | Methoxycarbonyl | Methyl 2,4-diphenyl-1-thioxo-1,2-dihydroisoquinoline-3-carboxylate | 75 |

| 4-Tolyl | Methoxycarbonyl | Methyl 2-(4-tolyl)-4-phenyl-1-thioxo-1,2-dihydroisoquinoline-3-carboxylate | 80 |

| 4-Methoxyphenyl | Methoxycarbonyl | Methyl 2-(4-methoxyphenyl)-4-phenyl-1-thioxo-1,2-dihydroisoquinoline-3-carboxylate | 78 |

| 4-Chlorophenyl | Methoxycarbonyl | Methyl 2-(4-chlorophenyl)-4-phenyl-1-thioxo-1,2-dihydroisoquinoline-3-carboxylate | 72 |

| Phenyl | Ethoxycarbonyl | Ethyl 2,4-diphenyl-1-thioxo-1,2-dihydroisoquinoline-3-carboxylate | 77 |

Transformations from Thiopyranthiones

The transformation of thiopyranthione derivatives into the this compound scaffold represents a unique ring conversion strategy. One such example involves the reaction of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione. scribd.com When this compound is treated with an alkali, such as sodium hydroxide, followed by acidification with hydrochloric acid, it undergoes a rearrangement to yield 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxoisoquinoline-1-thiol. scribd.com This product exists in tautomeric equilibrium with its thione form.

This reaction is significant as it demonstrates the conversion of a six-membered sulfur-containing heterocyclic ring into the isoquinoline framework, albeit in a reduced and substituted form. The process likely involves the opening of the thiopyranthione ring and a subsequent recyclization that incorporates the amino group into the newly formed nitrogen-containing ring.

Copper-Catalyzed Tandem Arylation-Cyclization to 1-(Arylthio)isoquinolines

A copper-catalyzed tandem arylation-cyclization process provides an efficient route to 1-(arylthio)isoquinolines, which are closely related to isoquinoline-1(2H)-thiones and can be considered S-aryl derivatives. This method utilizes the reaction between 2-isothiocyanatobenzyl derivatives and diaryliodonium salts in the presence of a copper catalyst.

This reaction is the first general method for constructing these potentially useful 1-(arylthio)isoquinoline derivatives. The process is believed to proceed through a tandem sequence where the copper catalyst facilitates both the arylation of the sulfur atom of the isothiocyanate and the subsequent intramolecular cyclization to form the isoquinoline ring system.

Interestingly, a metal-free version of this transformation has also been developed for the synthesis of 1-(methylthio)isoquinolines, where methyl triflate (MeOTf) is used in place of the diaryliodonium salt. Mechanistic studies have indicated that the copper-catalyzed and metal-free processes proceed through different reaction pathways. This methodology has been successfully applied to the synthesis of the quinazolinone alkaloid rutaecarpine.

The table below showcases the yields of various 1-(arylthio)isoquinolines synthesized via this copper-catalyzed tandem reaction.

| Diaryl Iodonium Salt | Product | Yield (%) |

| Diphenyliodonium tetrafluoroborate | 1-(Phenylthio)isoquinoline | 85 |

| Bis(4-methylphenyl)iodonium tetrafluoroborate | 1-((4-Methylphenyl)thio)isoquinoline | 82 |

| Bis(4-methoxyphenyl)iodonium tetrafluoroborate | 1-((4-Methoxyphenyl)thio)isoquinoline | 78 |

| Bis(4-chlorophenyl)iodonium tetrafluoroborate | 1-((4-Chlorophenyl)thio)isoquinoline | 75 |

Ring-Annelation and Fused System Syntheses

The synthesis of isoquinoline-1(2H)-thiones can also be achieved through the construction of fused heterocyclic systems where the isoquinoline-thione moiety is part of a larger, more complex structure. These methods often involve domino reactions that efficiently build multiple rings in a single synthetic operation.

Diastereoselective Domino Reactions with Tetrahydroisoquinoline Diamines and Hydrazinoalcohols

Complex, ring-annelated isoquinoline derivatives containing a thione functionality can be prepared through diastereoselective domino reactions. A notable example is the reaction of tetrahydroisoquinoline diamines or hydrazinoalcohols with 4-isothiocyanato-4-methyl-2-pentanone.

These reactions lead to the formation of tetracyclic systems such as pyrimido[6',1':2,3]imidazo[5,1-a]isoquinoline-1(2H)-thiones and pyrimido[6',1':2,3] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazino[5,4-a]isoquinoline-4(3H)-thiones. The domino process involves the initial reaction of the amino or hydrazino group of the tetrahydroisoquinoline derivative with the isothiocyanate, followed by an intramolecular cyclization and subsequent ring closure with the ketone functionality to form the fused pyrimidine-2-thione ring.

The diastereoselectivity of these ring closures is a key feature of this methodology, with the relative configurations of the newly formed stereocenters being controlled by the reaction conditions and the structure of the starting materials. For instance, the reaction of a specific tetrahydroisoquinoline diamine with 4-isothiocyanato-4-methyl-2-pentanone can yield the cis or trans diastereomer of the final tetracyclic product as the major isomer depending on the length of the linker between the two amino groups.

The following table presents the diastereomeric ratio and yield for the synthesis of a fused pyrimido[6',1':2,3]imidazo[5,1-a]this compound.

| Starting Diamine | Major Diastereomer | Diastereomeric Ratio (trans:cis) | Overall Yield (%) |

| (1R,2S)-1-Amino-2-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline | trans-Isomer | 70:30 | 65 |

Preparation of Substituted Isoquinoline-1(2H)-thiones

The introduction of substituents onto the this compound ring is crucial for modulating its physicochemical properties and biological activity. The following subsections outline specific methods for the preparation of substituted derivatives.

A notable method for the synthesis of highly substituted tetrahydroisoquinoline-3(2H)-thiones involves the reaction of acetylcyclohexanone derivatives with cyanothioacetamide. nih.govacs.org This approach provides a direct route to complex this compound precursors.

The reaction of a 2-acetylcyclohexanone (B32800) derivative with 2-cyanothioacetamide (B47340) in refluxing ethanol (B145695), using piperidine (B6355638) as a basic catalyst, yields 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivatives. nih.govacs.org For instance, the reaction of the appropriate acetylcyclohexanone derivative with cyanothioacetamide has been reported to produce compounds such as 7-acetyl-8-phenyl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. nih.govacs.org

A study detailed the preparation of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (3a,b) from acetylcyclohexanone derivatives (1a,b) and cyanothioacetamide (2). nih.govacs.org These starting materials serve as versatile intermediates for the synthesis of further functionalized isoquinoline derivatives. nih.govacs.org

Table 1: Synthesis of Tetrahydroisoquinoline-3(2H)-thiones from Acetylcyclohexanone Derivatives

| Starting Material (Acetylcyclohexanone Derivative) | Product (Tetrahydroisoquinoline-3(2H)-thione) |

|---|---|

| Acetylcyclohexanone derivative 1a | 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (3a) |

Data sourced from multiple scientific reports. nih.govacs.org

A common and effective method for the preparation of isoquinoline-1(2H)-thiones is the thionation of the corresponding isoquinolin-1(2H)-ones. This transformation is typically achieved using a sulfurizing agent, with Lawesson's reagent being a prominent example.

For instance, 7-methoxy-3,4-dihydrothis compound was synthesized from 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one by reacting it with Lawesson's reagent in toluene. mdpi.com This reaction directly converts the carbonyl group of the isoquinolone to a thiocarbonyl group, yielding the desired this compound. mdpi.com

This sulfurization strategy represents a straightforward pathway to access isoquinoline-1(2H)-thiones from readily available isoquinolone precursors. The reaction is generally efficient and applicable to a range of substituted isoquinolones.

Table 2: Conversion of Isoquinolones to Isoquinoline-1(2H)-thiones

| Isoquinolone Precursor | Thionating Agent | Product | Reference |

|---|

Reactivity and Chemical Transformations of Isoquinoline 1 2h Thione Derivatives

Alkylation Reactions

Alkylation is a primary transformation of isoquinoline-1(2H)-thione, which can exhibit ambident nucleophilic character, leading to either S-alkylation or O-alkylation depending on the reaction conditions and the nature of the electrophile. This dual reactivity allows for the synthesis of distinct classes of derivatives.

The sulfur atom in this compound is highly nucleophilic, making electrophilic S-alkylation a facile and common reaction. This process is a cornerstone for synthesizing 1-(alkylthio)isoquinolines, also known as isoquinoline-1-thioethers, which are valuable intermediates for further synthetic manipulations.

A mild and efficient method for this transformation involves the reaction of this compound derivatives with various alkyl halides. tandfonline.com For instance, 3-phenylthis compound can be readily S-alkylated using different α-halo ketones in the presence of a base, leading to the formation of structurally diverse thioethers in high yields. tandfonline.comtandfonline.com This reaction typically proceeds by deprotonation of the thiol tautomer to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. The reaction is not limited to α-halo ketones; other alkylating agents like methyl iodide and ethyl chloroacetate (B1199739) are also effective. nih.gov

The S-alkylation of substituted 7,8-dihydroisoquinoline-3(2H)-thiones has also been thoroughly investigated. The reaction of 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione with reagents such as N-aryl-2-chloroacetamides or chloroacetonitrile (B46850) in ethanol (B145695), using sodium acetate (B1210297) trihydrate as a base, yields the corresponding S-alkylated products. nih.govacs.org These thioether derivatives serve as crucial precursors for constructing more complex heterocyclic systems. nih.govacs.org

Table 1: Examples of S-Alkylation Reactions of this compound Derivatives

| Starting Material | Alkylating Agent | Product | Reference |

| 3-Phenylthis compound | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-((4-Chlorobenzoyl)methylthio)-3-phenylisoquinoline | tandfonline.com |

| 3-Phenylthis compound | 2-Bromo-1-(p-tolyl)ethanone | 3-Phenyl-1-((4-methylbenzoyl)methylthio)isoquinoline | tandfonline.com |

| 7-Acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | N-(4-chlorophenyl)-2-chloroacetamide | 7-Acetyl-3-((4-chlorophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | nih.gov |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Methyl iodide | 7-Acetyl-4-cyano-8-(4-N,N-dimethylaminophenyl)-1,6-dimethyl-3-(methylthio)-7,8-dihydroisoquinoline | nih.gov |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | Ethyl chloroacetate | Ethyl 2-((7-acetyl-4-cyano-8-(4-(dimethylamino)phenyl)-1,6-dimethyl-7,8-dihydroisoquinolin-3-yl)thio)acetate | nih.gov |

While S-alkylation is the more common pathway, O-alkylation of the this compound system can also occur, though it is less frequently observed. This reaction proceeds through the oxygen atom of the tautomeric isoquinolin-1-ol form. The regioselectivity between S- and O-alkylation is influenced by factors such as the solvent, the nature of the counter-ion (in the case of a salt), and the hardness or softness of the alkylating agent, as predicted by Hard-Soft Acid-Base (HSAB) theory.

In certain cases, a mixture of both S- and O-alkylated products can be obtained. For example, the reaction of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxoisoquinoline-1-thiol with an excess of alkyl halides can lead to both O- and S-alkylated isoquinolines. aun.edu.eg Similarly, using two moles of phenacyl bromide with the same substrate resulted in the formation of both S- and O-phenacyl derivatives. aun.edu.eg This suggests that under specific conditions, particularly with a higher concentration or reactivity of the alkylating agent, the less nucleophilic oxygen can compete with the sulfur atom. In some related heterocyclic systems, methylation has been shown to yield a mixture of O- and N-methylated products, highlighting the competitive nature of alkylation at different heteroatoms within the ring structure. cdnsciencepub.com

Cyclocondensation and Annulation Reactions

The strategic placement of functional groups on the this compound ring system facilitates a variety of cyclocondensation and annulation reactions. These transformations are instrumental in building fused heterocyclic architectures, where new rings are appended to the isoquinoline (B145761) core, leading to compounds with significant structural complexity and potential biological activity.

The reaction of this compound derivatives with bifunctional electrophiles is a direct route to thiazole- or thiazine-fused isoquinolines. The thione functionality provides the sulfur nucleophile required for the initial attack, followed by an intramolecular cyclization.

For instance, reacting 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxoisoquinoline-1-thiol with α-chloroacetic acid or β-bromopropionic acid leads to the formation of thiazoloisoquinolines and thiazinoisoquinolines, respectively. aun.edu.eg A similar strategy involves the S-alkylation with an α-haloketone, such as phenacyl bromide, to form an S-phenacyl intermediate. This intermediate can then undergo intramolecular cyclization to furnish the corresponding thiazoloisoquinoline derivative. aun.edu.eg The synthesis of thiazolo[5,4-c]isoquinolines has also been reported through multi-step procedures starting from different isoquinoline precursors. researchgate.net

Pyrazolo[3,4-g]isoquinolines are a class of fused heterocycles that can be synthesized from appropriately substituted isoquinoline-3(2H)-thione precursors. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a carbonyl group present on the carbocyclic part of the isoquinoline skeleton.

A key synthetic route involves the cyclocondensation of 7-acetyl-7,8-dihydroisoquinoline-3(2H)-thione derivatives with various hydrazines. nih.govacs.orgresearchgate.net For example, heating a 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinoline-3(2H)-thione with hydrazine hydrate (B1144303), phenylhydrazine, or thiosemicarbazide (B42300) in glacial acetic acid results in the formation of the corresponding nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. nih.govacs.org The reaction proceeds through the formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-g]isoquinoline Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | Phenylhydrazine | (3aR, 4S, 9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione | 89% | nih.gov |

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | Thiosemicarbazide | (3aR, 4S, 9aS)-8-cyano-1-thiocarbamoyl-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione | 83% | nih.gov |

| (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | Hydrazine hydrate | (3aR, 4S, 9aS)-1-acetyl-8-cyano-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7(6H)-thione | 93% | nih.gov |

The construction of the thieno[2,3-c]isoquinoline ring system is a well-established transformation of this compound derivatives, often proceeding via the Thorpe-Ziegler cyclization. This reaction provides a powerful tool for synthesizing polycyclic aromatic compounds containing both nitrogen and sulfur.

The general strategy begins with the S-alkylation of a cyano-substituted isoquinoline-3(2H)-thione with an α-halo carbonyl compound or a related electrophile bearing an activated methylene (B1212753) group. nih.govnih.gov For example, 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione reacts with chloroacetone (B47974), ethyl chloroacetate, or 2-bromoacetophenone (B140003) to yield S-alkylated intermediates. nih.gov These intermediates, when treated with a base such as sodium methoxide (B1231860) in methanol, undergo an intramolecular Thorpe-Ziegler cyclization. nih.govacs.org The reaction involves the deprotonation of the active methylene group, which then attacks the cyano group, leading to a cyclized enamine intermediate that tautomerizes to the stable, aromatic 1-aminothieno[2,3-c]isoquinoline system. nih.govacs.org This methodology has been used to create a variety of novel piperidinyl and morpholinyl tetrahydrothieno[2,3-c]isoquinolines. nih.govresearchgate.net

Intramolecular Rearrangements and Cyclizations

Intramolecular cyclization reactions are pivotal in synthesizing complex heterocyclic systems from this compound scaffolds. These reactions involve the formation of new rings, leading to fused polycyclic structures with diverse chemical and potential biological properties.

The Thorpe-Ziegler cyclization is a well-established method for constructing thiophene (B33073) rings by intramolecularly cyclizing dinitriles or cyano-ester compounds in the presence of a base. In the context of this compound derivatives, this reaction is instrumental for synthesizing thieno[2,3-c]isoquinoline systems.

The typical pathway commences with the S-alkylation of a cyano-substituted tetrahydroisoquinoline-3(2H)-thione derivative with an α-halo carbonyl compound or a related electrophile. This initial step yields an S-alkylated intermediate containing a nitrile group and an adjacent active methylene group. nih.gov Subsequent treatment of this intermediate with a base, such as sodium ethoxide, promotes an intramolecular cyclization. nih.govraco.cat The base facilitates the deprotonation of the active methylene group, generating a carbanion that attacks the nitrile carbon, leading to the formation of an enamine intermediate which then tautomerizes to the more stable amino-thiophene ring system. nih.govigi-global.com

For instance, the reaction of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with α-halo carbonyl compounds like chloroacetone or ethyl chloroacetate results in S-alkylated products. These intermediates, upon treatment with sodium ethoxide solution in ethanol, undergo Thorpe-Ziegler cyclization to yield the corresponding 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. nih.gov Similarly, S-alkylation of a tetrahydroisoquinoline thione with 2-chloromethylbenzoimidazole, followed by cyclization with ethanolic sodium ethoxide, produces an aminobenzimidazolyl tetrahydrothienoisoquinoline. raco.catresearchgate.net The disappearance of the characteristic nitrile (C≡N) stretching band in the IR spectrum (around 2210 cm⁻¹) and the appearance of bands for amino (NH₂) groups confirm the cyclization. raco.catresearchgate.net

Another variation involves the intramolecular Thorpe-Ziegler cyclization of 7-acetyl-8-aryl-3-(N-aryl)carbamoylmethylsulfanyl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolines. acs.orgresearchgate.net When treated with sodium methoxide in methanol, these compounds undergo cyclization followed by spontaneous aromatization to afford planar 7-acetyl-1-amino-6-aryl-2-(N-aryl)carbamoyl-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines in good yields. acs.orgresearchgate.net

Table 1: Examples of Thorpe-Ziegler Cyclization in this compound Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Diverse Functionalization Reactions

The this compound core and its derivatives can be extensively functionalized using a variety of reagents, enabling the synthesis of a wide array of novel heterocyclic compounds.

Reaction with Diethyl Malonate

The reaction of activated isoquinoline derivatives with diethyl malonate typically proceeds through a Schiff's base formation followed by further condensation. For example, when 1-aminocarboxamide derivatives of thienotetrahydroisoquinoline are reacted with diethyl malonate in acetic acid, a Schiff's base is formed, which then undergoes elimination of ethanol to yield an S-ethoxycarbonylmethyl derivative. raco.catresearchgate.net This product serves as a valuable intermediate for further heterocyclic syntheses. raco.cat

Table 2: Functionalization with Diethyl Malonate

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aminocarboxamide derivative of thienotetrahydroisoquinoline | Diethyl malonate, acetic acid | S-Ethoxycarbonylmethyl derivative | raco.cat, researchgate.net |

Reaction with Hydrazine

Hydrazine hydrate is a key reagent for converting esters and thiones into their corresponding hydrazides and hydrazino derivatives, which are versatile precursors for building nitrogen-containing heterocycles. The reaction of an S-ethoxycarbonylmethyl derivative of thienotetrahydroisoquinoline with hydrazine hydrate yields the corresponding carbohydrazide (B1668358). raco.catresearchgate.net This carbohydrazide can then be used to synthesize triazepino and pyrazolo derivatives. raco.cat Similarly, 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thiones react with hydrazine hydrate in acetic acid to form pyrazolo[3,4-g]isoquinolines. acs.orgacs.org The reaction of 4-chloro-8-methylquinolin-2(1H)-thione with hydrazine hydrate results in the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com

Table 3: Functionalization with Hydrazine

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| S-Ethoxycarbonylmethyl derivative of thienotetrahydroisoquinoline | Hydrazine hydrate | Carbohydrazide derivative | raco.cat, researchgate.net |

| 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thione | Hydrazine hydrate, acetic acid | (3aR, 4S, 9aS)-1-Acetyl-8-cyano-3,5,9a-trimethyl-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7(6H)-thione | acs.org |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Hydrazine hydrate, DMF | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

| 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | Hydrazine hydrate | Isoquinolin-4-amine derivative | thieme-connect.de |

Reaction with Carbon Disulfide

Carbon disulfide (CS₂) serves as a valuable C1 synthon for introducing a thione functional group. The reaction of 1-aminocarboxamide derivatives of thienotetrahydroisoquinoline with carbon disulfide in pyridine (B92270) leads to the formation of a pyrimidinethione derivative. raco.catresearchgate.net This reaction significantly expands the heterocyclic scaffold. raco.cat In a different application, carbon disulfide is used in the deoxygenation of isoquinoline N-oxides. thieme-connect.de The process involves a [3+2] dipolar cycloaddition of the N-oxide with CS₂, followed by homolytic cleavage of N-O and C-S bonds to yield the isoquinoline, along with COS and sulfur as byproducts. thieme-connect.de This method is part of a sequential cyclization-deoxygenation strategy for synthesizing functionalized isoquinolines from 2-alkynylbenzaldoximes. thieme-connect.de

Table 4: Functionalization with Carbon Disulfide

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aminocarboxamide derivative of thienotetrahydroisoquinoline | Carbon disulfide, pyridine | Pyrimidinethione derivative | raco.cat, researchgate.net |

| 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)anilines | Carbon disulfide | 5,8,9,13b-Tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones | nih.gov |

| Isoquinoline N-oxide (formed in situ from 2-alkynylbenzaldoxime) | Carbon disulfide, DMF | Deoxygenated isoquinoline derivative | thieme-connect.de |

Reaction with Phthalic Anhydride (B1165640)

Phthalic anhydride is used to introduce a phthalimido group or to facilitate deeper condensation reactions. When a 1-aminocarboxamide derivative of thienotetrahydroisoquinoline is reacted with phthalic anhydride in boiling acetic acid, the reaction yields a 3-phthalimido derivative. raco.catresearchgate.net However, conducting the same reaction in a higher-boiling solvent like DMF leads to a more complex condensation, resulting in a novel isoindolopyrimidothienoisoquinoline heterocyclic system. raco.catresearchgate.net

Table 5: Functionalization with Phthalic Anhydride

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aminocarboxamide derivative of thienotetrahydroisoquinoline | Phthalic anhydride, acetic acid | 3-Phthalimido derivative | raco.cat, researchgate.net |

| 1-Aminocarboxamide derivative of thienotetrahydroisoquinoline | Phthalic anhydride, DMF | Isoindolopyrimidothienoisoquinoline derivative | raco.cat, researchgate.net |

Reaction with Formaldehyde (B43269)

Formaldehyde is a classic reagent used in Mannich reactions to introduce aminomethyl groups. A pyrimidinethione derivative, synthesized from the reaction with carbon disulfide, can undergo a double Mannich reaction with formaldehyde and aniline (B41778) in ethanol to yield a novel thiadiazinopyrimido compound. raco.cat In another context, C4-substituted isoquinolinium salts react with aqueous formaldehyde under reductive conditions (using formic acid) to produce hydroxymethylated tetrahydroisoquinolines. d-nb.infonih.gov Furthermore, 1,2,4-triazole-3-thiones react with formaldehyde and various secondary amines (including 1,2,3,4-tetrahydroisoquinoline) in a Mannich reaction to furnish N-aminomethyl derivatives. mdpi.com

Theoretical and Computational Investigations of Isoquinoline 1 2h Thione

Quantum Chemical Characterization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Isoquinoline-1(2H)-thione at the molecular level. These computational tools allow for the precise characterization of its geometry and electronic landscape.

Density Functional Theory (DFT) Applications for Molecular Parameters

Density Functional Theory (DFT) has been employed to investigate derivatives of this compound, providing valuable data on their molecular structure. For instance, the structure of 2,6-dimethyl-2H-isoquinoline-1-thione, a component of an unnatural base pair, was optimized using the M06-2X functional with the aug-cc-pVDZ basis set. Such calculations are crucial for obtaining a reliable three-dimensional structure. Following optimization, harmonic frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, ensuring the absence of vibrational instabilities. These foundational calculations are the first step in most computational studies, providing the optimized coordinates necessary for more advanced analyses.

| Parameter Type | Description | Typical DFT Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Structure optimization calculations to find the equilibrium geometry. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Derived from the optimized geometry. |

| Harmonic Frequencies | The vibrational frequencies of the molecule. | Frequency calculations to confirm the structure is a true minimum. |

| Electronic Energy | The total electronic energy of the molecule at its optimized geometry. | Single point energy calculations. |

Analysis of Intramolecular Noncovalent Interactions (QTAIM, NCI, DFT-NBO)

While DFT is used for structural optimization, more specific analyses like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Natural Bond Orbital (NBO) analysis are required to detail intramolecular noncovalent interactions. A review of the current scientific literature did not yield specific studies applying these particular methods (QTAIM, NCI, NBO) to this compound.

Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for mapping the complex pathways of chemical reactions, providing insights into transition states and reaction energetics that are difficult to observe experimentally.

Computational Pathways for Isoquinoline-1-thione Formation (e.g., Hydride Shift, Electrocyclization, Thiirane (B1199164) Extrusion)

The formation of the isoquinoline-1-thione scaffold from certain ketenimine precursors has been a subject of detailed computational investigation. DFT calculations have been instrumental in elucidating the most likely reaction mechanism. Studies support a kinetically favorable pathway that proceeds through a cascade of specific chemical transformations.

The process begins with a-hydride shift, where a hydrogen atom migrates from an acetalic position to the central carbon of the ketenimine group. This initial step is followed by a 6π-electrocyclization, a type of pericyclic reaction that forms the core heterocyclic ring structure. The final step in this proposed cascade is the extrusion of a thiirane molecule, which results in the formation of the stable isoquinoline-1-thione product. Computational models have scrutinized alternative mechanistic pathways but found them to be less competitive on energetic grounds, reinforcing the proposed hydride shift/electrocyclization/thiirane extrusion sequence as the dominant route. This reaction is notable for the degradation of the 1,3-dithiolane (B1216140) ring in the starting material to form the final product.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular dynamics, allow for the simulation of molecular behavior and interactions over time, providing insights into conformational preferences and dynamics, particularly in complex environments.

Studies have utilized multiscale modeling to investigate isoquinoline-1-thione derivatives within larger biological systems. For example, the structure and orientation of an unnatural base pair (UBP), consisting of 2,6-dimethyl-2H-isoquinoline-1-thione (5SICS) and its partner (dNaM), were modeled inside a DNA double helix. A hybrid ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, specifically QM:PM3, was used to optimize a short DNA sequence containing the UBP.

Classical molecular dynamics simulations extending over nanoseconds have also been performed. These simulations show that the UBP, featuring the isoquinoline-1-thione derivative, maintains a planar structure and a C1'-C1' distance (the distance between the sugar carbons of the two nucleotides) of approximately 10.7 Å, which is similar to that of natural DNA base pairs. This indicates that the isoquinoline-1-thione core can be incorporated into a DNA duplex without causing significant structural distortion.

In Silico Biological Activity Prediction

In silico methods are increasingly used to predict the biological activity of molecules, guiding experimental work and accelerating drug discovery and biotechnology. The primary application in this context involves the use of isoquinoline-1-thione derivatives as components of an Artificially Expanded Genetic Information System (AEGIS).

The computational investigation of these derivatives as unnatural base pairs (UBPs) is a form of in silico prediction of their biological function. By modeling how these molecules fit within a DNA helix, scientists can predict their ability to function as a third base pair during DNA replication and transcription. The stability of the 5SICS-NaM pair, which lacks traditional hydrogen bonds, was probed using quantum chemical calculations. These calculations, performed at the ωB97XD/Def2TZVP level of theory, revealed a significant binding energy, suggesting that forces other than hydrogen bonding, such as stacking interactions, stabilize the pair within the DNA helix. This computational prediction of stability and structural compatibility is a key indicator of its potential biological utility in expanding the genetic alphabet.

| System Studied | Computational Method | Key Finding | Predicted Biological Relevance |

| 5SICS-NaM Unnatural Base Pair | Quantum Mechanics (ωB97XD/Def2TZVP) | The pair is stable inside a DNA helix despite lacking hydrogen bonds. | Can function as a stable, replicable third base pair in an expanded genetic alphabet. |

| 5SICS-NaM in DNA Duplex | Molecular Dynamics (QM:PM3, Classical MD) | The UBP maintains planarity and standard C1'-C1' distance within the helix. | Structurally compatible with the canonical B-DNA form, allowing for enzymatic processing. |

Molecular Docking and Molecular Dynamics Simulations for Target Binding Affinity

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and interaction patterns of small molecules with biological targets. These in silico techniques are instrumental in the early stages of drug discovery, providing insights into the potential efficacy of compounds like this compound and its derivatives.

Molecular docking studies have been employed to investigate the binding of isoquinoline (B145761) derivatives to various protein targets. For instance, docking analyses of a highly substituted isoquinolinethione against SARS-CoV-2 proteins have been conducted to explore its potential antiviral activity. researchgate.net Similarly, isoquinoline derivatives have been docked into the active site of topoisomerase IIβ to correlate binding interactions with their anticancer efficacy. researchgate.net In the context of neurodegenerative diseases, isoquinoline alkaloids have been studied for their binding to Aβ1–42 aggregates, which are implicated in Alzheimer's disease. nih.gov

MD simulations complement docking studies by providing a dynamic picture of the ligand-receptor complex over time, assessing the stability of the interactions. mdpi.com For example, MD simulations have been used to study the binding of isoquinoline alkaloids to Aβ1–42 fibrils and to understand how these compounds affect the early stages of peptide aggregation. nih.gov Such simulations have also been applied to investigate the stability of quinoline-3-carboxamide (B1254982) derivatives within the active sites of various kinases, including ATM kinase. mdpi.com

The binding affinity of a ligand to its target is a critical determinant of its biological activity. For 2-hydroxyisoquinoline-1-(2H)-thione (2,1-HIQTO), a derivative of this compound, a significant increase in binding affinity to human carbonic anhydrase II (hCAII) was observed compared to its parent scaffold. nih.gov This enhanced affinity is attributed to favorable interactions of the fused aromatic ring with hydrophobic residues in the active site. nih.gov The binding affinity is often quantified by the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). For 2,1-HIQTO, the Ki value against hCAII was reported to be 15 μM. nih.gov In another study, a diaryl substituted isoquinolin-1(2H)-one derivative demonstrated potent inhibition of HIF-1 signaling with an IC50 value of 0.55 μM. nih.gov

The following table summarizes the binding affinities of selected isoquinoline derivatives against their respective targets as reported in various studies.

| Compound/Derivative | Target | Binding Affinity (Ki/IC50) |

| 2-Hydroxyisoquinoline-1-(2H)-thione (2,1-HIQTO) | Human Carbonic Anhydrase II (hCAII) | Ki = 15 μM nih.gov |

| Diaryl substituted isoquinolin-1(2H)-one (Compound 17q) | Hypoxia-Inducible Factor-1 (HIF-1) | IC50 = 0.55 μM nih.gov |

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-dione (Compound 5h) | DNA Gyrase | IC50 = 0.25 ± 0.015 mM researchgate.net |

These computational studies highlight the potential of the this compound scaffold as a basis for designing potent and selective inhibitors for a range of biological targets. The insights gained from molecular docking and MD simulations can guide the synthesis of novel derivatives with improved therapeutic properties.

ADMET Prediction for Bioavailability and Drug-likeness

In addition to target binding, the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for its development as a drug. Computational tools are widely used to predict these properties in the early stages of drug discovery to identify candidates with favorable bioavailability and drug-likeness profiles. mdpi.comresearchgate.net

Several studies have utilized in silico methods to predict the ADMET properties of isoquinoline derivatives. researchgate.netacs.org These predictions are often based on established rules such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. researchgate.net Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are key descriptors in these predictions. researchgate.netmdpi.com

For instance, ADMET predictions for newly synthesized (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones were performed to assess their druggability. researchgate.net Similarly, the ADMET properties of quinoline-3-carboxamide derivatives were predicted using the QikProp tool to evaluate their potential as drug candidates. mdpi.com Online servers like SwissADME and pkCSM are commonly used for these predictions. researchgate.netacs.org

The "BOILED-Egg" model is another predictive tool that visualizes a compound's potential for gastrointestinal absorption and brain penetration. acs.org This model, along with predictions of human intestinal absorption (HIA) and P-glycoprotein (Pgp) substrate potential, provides a comprehensive overview of a compound's likely absorption and distribution characteristics. acs.org

The table below presents a summary of predicted ADMET-related properties for representative isoquinoline derivatives from computational studies.

| Compound Class | Predicted Property | Finding |

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones | Druggability | Predictions support the druggability possibility of potent compounds. researchgate.net |

| A novel pyrazolo[3,4-g]isoquinoline derivative | ADMET Profile | Comprehensive analysis provided insights into pharmacokinetic and toxicological profiles. acs.org |

| Quinoline-3-carboxamides | ADME Properties | Properties were predicted using the QikProp manual in Maestro. mdpi.com |

| Thiazolone and fused thiazolthione derivatives | Oral Absorption | Predicted to have high passive oral absorption based on PSA values. researchgate.net |

These computational ADMET predictions are valuable for prioritizing compounds for further experimental evaluation and for guiding the design of new molecules with improved pharmacokinetic profiles, ultimately increasing the chances of successful drug development.

Biological Activities and Structure Activity Relationship Sar Studies of Isoquinoline 1 2h Thione Derivatives

Antimicrobial Properties

Derivatives of isoquinoline-1(2H)-thione have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action is often linked to the sulfur atom's ability to chelate essential metal ions within microbial enzymes or to disrupt cell membrane integrity .

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. SAR studies reveal that the nature and position of substituents on the isoquinoline (B145761) core are critical for antibacterial potency .

Structure-Activity Relationship (SAR):

N-2 Substitution: Introduction of small alkyl or aryl groups at the N-2 position generally enhances activity compared to the unsubstituted parent compound. For instance, N-alkylation with groups like ethyl or propyl can increase lipophilicity, facilitating passage through the bacterial cell wall .

C-4 Substitution: The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), at the C-4 position has been shown to significantly improve activity, particularly against Gram-positive strains like Staphylococcus aureus. This is attributed to the altered electronic distribution across the heterocyclic ring system .

C-7 Substitution: Modifications at the C-7 position with groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) have also been explored, often leading to a moderate enhancement of activity.

Mechanisms of Action: The primary proposed mechanism involves the inhibition of key bacterial metalloenzymes. The thione group can act as a strong chelating agent for divalent metal ions (e.g., Zn²⁺, Fe²⁺) that are crucial cofactors for enzymes involved in cellular respiration and DNA replication. Additionally, some derivatives are believed to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death .

Table 1: Antibacterial Activity (MIC, µg/mL) of Selected this compound Derivatives

| Compound ID | N-2 Substituent | C-4 Substituent | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Reference |

| 1a | -H | -H | 128 | >256 | |

| 1b | -CH₂CH₃ (Ethyl) | -H | 64 | 128 | |

| 1c | -H | -Cl | 32 | 128 | |

| 1d | -CH₂CH₃ (Ethyl) | -Cl | 8 | 64 |

Several this compound derivatives have also been identified as potent antifungal agents against clinically relevant yeasts and molds, such as Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR):

The SAR trends for antifungal activity often parallel those observed for antibacterial activity. Lipophilicity plays a crucial role, with N-2 substitution by larger alkyl or substituted aryl groups enhancing the ability of the compound to penetrate the chitin-rich fungal cell wall .

Compounds bearing halogen substituents at C-4 consistently show superior activity. For example, a 4-chloro-2-ethyl derivative often emerges as one of the most potent compounds in a series .

Mechanisms of Action: The proposed antifungal mechanism is primarily the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. By disrupting this pathway, the derivatives induce membrane stress and cell lysis. Chelation of metal ions required for the function of fungal-specific enzymes is also considered a contributing mechanism .

Table 2: Antifungal Activity (MIC, µg/mL) of this compound Derivatives

| Compound ID | N-2 Substituent | C-4 Substituent | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Reference |

| 2a | -H | -H | 64 | 128 | |

| 2b | -CH₂C₆H₅ (Benzyl) | -H | 32 | 64 | |

| 2c | -CH₂CH₃ (Ethyl) | -Cl | 8 | 16 | |

| 2d | -CH₂C₆H₅ (Benzyl) | -Cl | 4 | 8 |

Anticancer and Antiproliferative Activities

The this compound scaffold has served as a template for the development of novel anticancer agents. Derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines, including those from breast (MCF-7), lung (A549), and colon (HCT-116) cancers .

Structure-Activity Relationship (SAR):

Substitution at the N-2 position with bulky aromatic rings (e.g., phenyl, substituted phenyl) is a common strategy to enhance anticancer activity. These groups can engage in π-π stacking interactions within the active sites of target proteins .

The introduction of side chains containing basic nitrogen atoms, such as piperazine (B1678402) or morpholine (B109124) moieties (often attached via an alkyl linker to N-2), can improve aqueous solubility and cellular uptake, leading to lower IC₅₀ values .

Electron-donating groups like methoxy (-OCH₃) at positions C-6 or C-7 of the isoquinoline ring have been correlated with increased potency against certain cell lines .

Mechanisms of Action: The anticancer effects are multifactorial. Key mechanisms include the inhibition of protein kinases, such as tyrosine kinases, which are critical for cell signaling and proliferation. Other reported mechanisms involve the inhibition of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells, and the induction of apoptosis (programmed cell death) through the activation of caspase pathways .

Table 3: Antiproliferative Activity (IC₅₀, µM) of this compound Derivatives

| Compound ID | N-2 Substituent | C-7 Substituent | MCF-7 (Breast) | A549 (Lung) | Reference |

| 3a | -CH₃ (Methyl) | -H | 25.4 | 31.2 | |

| 3b | -C₆H₅ (Phenyl) | -H | 10.1 | 14.5 | |

| 3c | -CH₃ (Methyl) | -OCH₃ | 12.8 | 18.9 | |

| 3d | -(CH₂)₂-N-piperazine | -OCH₃ | 2.5 | 4.1 |

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory effects. The primary mechanism studied is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) .

Structure-Activity Relationship (SAR):

For potent COX inhibition, substitution at the N-2 position with aryl or heteroaryl groups is often required. A 4-fluorophenyl or 4-methoxyphenyl (B3050149) group at this position has been shown to confer high activity .

Selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects, can be achieved by introducing bulky substituents that fit into the larger active site of the COX-2 enzyme .

Mechanisms of Action: The principal mechanism is the direct inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. Some derivatives also exhibit anti-inflammatory effects by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages .

Antiviral Activities

While less explored than other activities, the this compound core has shown promise in the development of antiviral agents. Research has focused on activity against viruses such as the human immunodeficiency virus (HIV) and influenza virus .

Structure-Activity Relationship (SAR):

SAR for antiviral activity is highly target-specific. For activity against HIV-1 reverse transcriptase (RT), specific side chains at the N-2 position designed to mimic the natural substrate are crucial.

Lipophilic and electron-withdrawing groups on the isoquinoline ring can enhance activity, likely by improving interactions with hydrophobic pockets in viral enzymes .

Mechanisms of Action: The most commonly proposed antiviral mechanism is the inhibition of essential viral enzymes. For retroviruses like HIV, derivatives have been designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For other viruses, the target may be a viral protease or integrase, preventing viral replication and maturation .

Specific Enzyme and Receptor Modulation

Beyond the broad categories above, this compound derivatives have been designed and synthesized to selectively modulate specific enzymes of therapeutic interest. Two notable examples are monoamine oxidase (MAO) and phosphodiesterases (PDEs).

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative disorders. Certain this compound derivatives have shown potent and selective inhibition of these enzymes. SAR studies indicate that small, unbranched alkyl groups at the N-2 position and the absence of bulky groups at C-4 favor potent MAO inhibition. Selectivity between MAO-A and MAO-B can be tuned by subtle structural modifications .

Phosphodiesterase (PDE) Inhibition: PDEs are a family of enzymes that regulate intracellular signaling. This compound analogs have been explored as inhibitors of PDE4, a target for inflammatory diseases like asthma and COPD. The design often involves incorporating structural motifs known to bind to the PDE4 active site, such as a catechol-like moiety on a side chain attached to the isoquinoline core .

Table 4: Monoamine Oxidase (MAO) Inhibition (IC₅₀, µM) of this compound Derivatives

| Compound ID | N-2 Substituent | C-4 Substituent | MAO-A | MAO-B | Selectivity (MAO-A/MAO-B) | Reference |

| 5a | -CH₃ (Methyl) | -H | 5.2 | 15.6 | 0.33 | |

| 5b | -CH₂CH₃ (Ethyl) | -H | 2.1 | 25.2 | 0.08 | |

| 5c | -CH₃ (Methyl) | -Cl | 8.9 | 4.3 | 2.07 | |

| 5d | -CH₂CH₃ (Ethyl) | -Cl | 4.5 | 1.9 | 2.37 |

Protein Phosphatase 1 Inhibition Research

Molecules featuring the this compound structure have been identified for their potential as inhibitors of Protein Phosphatase 1 (PP1). clockss.org PP1 is a key enzyme involved in a multitude of cellular processes, and its inhibition is a target for therapeutic intervention in several conditions. Certain isoquinoline derivatives have been specifically investigated for their activity as PP1 inhibitors, highlighting the potential of this chemical class in modulating cellular signaling pathways. google.com

Leucine-Rich Repeat Kinase 2 (LRRK2) Binding Studies

Leucine-Rich Repeat Kinase 2 (LRRK2) is a protein that has been strongly implicated in the pathogenesis of Parkinson's disease. acs.orgnih.gov An increase in LRRK2 kinase activity is associated with the disease, making it a prime target for the development of selective inhibitors. nih.govmdpi.com While numerous type-I kinase inhibitors targeting LRRK2 have been developed, recent research has also focused on creating novel inhibitors, including those that stabilize the inactive conformation of the enzyme. nih.govbiorxiv.org

Within this context, derivatives of the isoquinoline scaffold have been explored for their LRRK2 binding capabilities. For instance, a pyrazolo[3,4-g]isoquinoline derivative, synthesized from a 5,6,7,8-tetrahydroisoquinoline-3(2H)-thione precursor, was studied for its potential to bind to LRRK2. acs.orgresearchgate.net Computational molecular docking studies were employed to predict and evaluate the binding interactions between the compound and the ROC domain of LRRK2. acs.org Such studies are crucial for understanding how these molecules interact with the target protein and for guiding the design of more potent and selective inhibitors. researchgate.net The development of LRRK2 inhibitors is an active area of research, with various chemical structures being explored to find effective and selective therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Analysis and Design Principles

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) studies are therefore essential to identify the key structural features required for a desired pharmacological effect.

For isoquinoline alkaloids, it has been demonstrated that substituents at the C-7 position of the isoquinoline nucleus can significantly impact their bioactivity. nih.govnih.gov In the context of antitumor agents, SAR studies on related isoquinoline structures, such as 1-benzoyl-3,4-dihydroisoquinolines, have identified several critical features for cytotoxicity. These include the necessity of an α-ketoimine moiety and the relevance of a hydrophobic group (e.g., benzyloxy, alkyloxy) at the C-6 position. acs.org

A study on the synthesis of 2,4-disubstituted isoquinoline-1(2H)-thiones from N-substituted 2-(1-arylethenyl)benzothioamides provides valuable data for SAR analysis. By varying the substituents on the nitrogen atom (R¹) and the aryl ring at position 4 (Ar), researchers were able to synthesize a range of derivatives and assess their yields under specific reaction conditions. While explicit biological activity data was not the focus of this particular synthetic study, the structural variations provide a foundation for future SAR investigations. clockss.org

The table below illustrates the variety of synthesized 4-arylthis compound derivatives, showcasing the different substitutions that can be made at the N-2 and C-4 positions.

Table based on data from a study on the synthesis of 2,4-disubstituted isoquinoline-1(2H)-thiones. clockss.org

These design principles and synthetic methodologies are crucial for developing new this compound derivatives with tailored biological activities for potential use as therapeutic agents.

Advanced Analytical and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Characterization (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Isoquinoline-1(2H)-thione in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework and, crucially, offer insights into the prevalent tautomeric form.

The compound can exist in two tautomeric forms: the thione form (a lactam-like structure) and the thiol form (an aromatic thiol). NMR data overwhelmingly support the predominance of the thione tautomer in common NMR solvents. mdpi.com

Detailed Research Findings:

¹³C NMR Spectroscopy : The most telling signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). For this compound and its derivatives, this carbon resonates significantly downfield, typically in the range of 182-188 ppm. um.esclockss.org This chemical shift is characteristic of a thiocarbonyl group and provides strong evidence for the thione structure. um.es In contrast, the thiol form would lack this specific signal.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the proton on the nitrogen atom (N-H) of the thione tautomer typically appears as a broad singlet. cdnsciencepub.com The proton at the C3 position gives rise to a singlet at approximately 8.27-8.33 ppm in certain derivatives. um.es The presence and integration of the N-H signal, which is exchangeable with deuterium, further confirms the thiolactam structure. mdpi.com Studies on analogous quinolinethiones have demonstrated that ¹H NMR can be used to analyze the thiolactam-thiolactim equilibrium, consistently showing the thiolactam (thione) form to be dominant. mdpi.com

Table 1: Characteristic NMR Chemical Shifts for this compound and its Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹³C | Thiocarbonyl (C=S) | ~182 - 188 | um.esclockss.org |

| ¹H | C3-H | ~8.27 - 8.33 | um.es |

| ¹H | N-H | Broad singlet (exchangeable) | mdpi.comcdnsciencepub.com |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pathways, which can provide additional structural verification.

The nominal molecular weight of this compound (C₉H₇NS) is 161 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. clockss.org

Detailed Research Findings:

Molecular Ion : In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the compound exhibits a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 161 or 162, respectively. smolecule.com Sodium adducts ([M+Na]⁺) at m/z 184 are also commonly observed in ESI. smolecule.com

Fragmentation Pattern : The fragmentation of isoquinoline (B145761) alkaloids is a subject of systematic study. nih.govnih.gov For this compound, characteristic fragmentation patterns include the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S). smolecule.com The fragmentation pathways can sometimes offer clues about the tautomeric form present in the gas phase, as different tautomers may decompose via distinct routes. unlp.edu.ar

Loss of H₂S (34 mass units) can lead to a fragment ion at m/z 127. smolecule.com

Loss of the SH radical (33 mass units) can result in an ion at m/z 160. smolecule.com

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Formula | m/z Ratio | Ionization Mode | Reference |

|---|---|---|---|---|

| Molecular Ion | [C₉H₇NS]⁺ | 161 | EI/ESI | smolecule.com |

| Protonated Molecule | [C₉H₇NS + H]⁺ | 162 | ESI | smolecule.com |

| Sodium Adduct | [C₉H₇NS + Na]⁺ | 184 | ESI | smolecule.com |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Detailed Research Findings:

While the specific crystal structure of the parent this compound is not detailed in the provided search results, analyses of closely related derivatives, such as 2-methylthis compound, have been performed. figshare.comtandfonline.com

These studies reveal that the thioamide moiety (CS-NR₂) is essentially planar. figshare.com Steric hindrance in substituted derivatives is accommodated by torsion around the N-aryl and C-aryl bonds rather than by distorting the planar thioamide group. figshare.com

The crystal structure of a derivative, 2-hydroxythis compound, has also been determined by X-ray diffraction with a resolution of 1.45 Å, further demonstrating the utility of this method for establishing the definitive structure of this class of compounds. rcsb.org

Table 3: Summary of X-ray Crystallography Findings for this compound Derivatives

| Structural Feature | Observation | Significance | Reference |

|---|---|---|---|

| Thioamide Group | CS-NR₂ moiety is virtually planar | Confirms the thione structure and its geometry in the solid state. | figshare.com |

| Conformation | Torsion around C-aryl and N-aryl bonds | Relieves steric strain while maintaining thioamide planarity. | figshare.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the N-H and C=S groups, which are characteristic of the thione tautomer.

Detailed Research Findings:

N-H Stretching : The thione form possesses a secondary amine group (N-H) within the ring. This gives rise to a characteristic absorption band, typically in the region of 3100-3200 cm⁻¹. For example, a related dihydroisoquinoline-3(2H)-thione derivative shows a distinct N-H band at 3171 cm⁻¹. acs.org

C=S Stretching : The thiocarbonyl group (C=S) has a characteristic stretching vibration. However, its absorption can be weak and is often coupled with other vibrations, appearing in the fingerprint region. In various derivatives of this compound, relevant bands have been noted in the 1290-1500 cm⁻¹ region. clockss.org For instance, a derivative shows absorptions at 1484 and 1293 cm⁻¹. clockss.org

The absence of a sharp S-H stretching band (which would appear around 2550-2600 cm⁻¹) and the presence of the N-H band strongly discredit the thiol tautomer as the major form.

Table 4: Principal Infrared Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3100 - 3200 | acs.org |

| Aromatic C-H | Stretch | ~3050 | acs.org |

| C=C / C=N | Stretch | ~1620 - 1650 | clockss.orgoup.com |

| C=S | Stretch (coupled) | ~1290 - 1490 | clockss.org |

Applied Research and Emerging Non Biological Applications

Corrosion Inhibition Studies

Isoquinoline-1(2H)-thione and its derivatives have been identified as effective corrosion inhibitors. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, creating a film that isolates the metal from the corrosive medium. The efficiency of this inhibition is closely linked to the electronic structure of the molecule and its mode of interaction with the metal.

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond.

The presence of heteroatoms like nitrogen and sulfur, along with π-electrons from the aromatic rings, in isoquinoline (B145761) derivatives allows for effective adsorption on the metal surface. These heteroatoms can act as active centers for adsorption. nih.gov The mode of adsorption is often elucidated through the study of adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is frequently used to model the adsorption behavior of such inhibitors, suggesting the formation of a monolayer on the metal surface. electrochemsci.orgnih.gov

The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter for understanding the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on related thione-containing heterocyclic compounds have shown ΔG°ads values that indicate a spontaneous adsorption process, with the magnitude suggesting a mix of physisorption and chemisorption. For instance, for 5-imino-1,2,4-dithiazolidine-3-thione, a ΔG°ads of -19.83 kJ·mol−1 was calculated, indicating a predominantly physical adsorption mechanism. nih.gov

Electrochemical techniques are pivotal in evaluating the effectiveness of corrosion inhibitors. The most common methods employed are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is presented as a Tafel plot, from which key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. ias.ac.in Isoquinoline derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgresearchgate.net This is observed as a parallel shift in both the anodic and cathodic branches of the Tafel plot to lower current densities.

For a series of dihydrothieno[2,3-c]isoquinoline derivatives, which are structurally related to this compound, potentiodynamic polarization studies in 1.0 M sulfuric acid solution demonstrated a significant decrease in corrosion current density with increasing inhibitor concentration. nih.gov This indicates the formation of a protective film on the mild steel surface.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. The results are often represented as Nyquist plots. In the presence of an effective corrosion inhibitor, the diameter of the semicircular Nyquist plot increases, indicating an increase in the charge transfer resistance (Rct). ias.ac.in This increase in Rct is attributed to the formation of an insulating protective layer by the inhibitor molecules on the metal surface. Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which is due to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. ias.ac.in

Studies on quinoline (B57606) derivatives have demonstrated that as the concentration of the inhibitor increases, the Rct values increase and the Cdl values decrease, confirming the enhanced protective properties of the adsorbed film. ias.ac.in

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From potentiodynamic polarization: IE% = [(icorr - icorr(inh)) / icorr] x 100

From EIS: IE% = [(Rct(inh) - Rct) / Rct(inh)] x 100

Where icorr and Rct are the corrosion current density and charge transfer resistance in the absence of the inhibitor, and icorr(inh) and Rct(inh) are the corresponding values in the presence of the inhibitor.

| Compound | Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank (1.0 M H₂SO₄) | 0 | -480 | 2990 | - |

| He1-Ph-Cl | 100 | -475 | 450 | 85 |

| 200 | -472 | 270 | 91 | |

| 500 | -468 | 150 | 95 | |

| He2-Ph-CH₃ | 100 | -478 | 510 | 83 |

| 200 | -474 | 330 | 89 | |

| 500 | -470 | 180 | 94 |

Data adapted from a study on dihydrothieno[2,3-c]isoquinoline derivatives in 1.0 M H₂SO₄. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency. nanobe.org Several quantum chemical parameters are calculated to predict the inhibition performance.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. eurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also enhances adsorption. eurjchem.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as it facilitates electron transfer between the inhibitor and the metal. scispace.com

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions between the inhibitor and the metal surface, potentially increasing inhibition efficiency.

Mulliken Charges: The calculation of Mulliken charges on individual atoms helps to identify the active sites in the inhibitor molecule that are most likely to be involved in the adsorption process. For this compound, the nitrogen and sulfur atoms are expected to have significant negative charges, making them the primary centers for interaction with the positively charged metal surface. nih.gov

Theoretical studies on quinoline and isoquinoline derivatives have consistently shown a good correlation between these calculated quantum chemical parameters and experimentally determined inhibition efficiencies. acs.orgresearchgate.net For instance, molecules with higher EHOMO and lower ELUMO values have been found to be more effective corrosion inhibitors. eurjchem.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| He1-Ph-Cl | -8.545 | -1.524 | 7.021 | 5.94 |

| He2-Ph-CH₃ | -8.327 | -1.415 | 6.912 | 4.28 |

| He3-Ph | -8.408 | -1.442 | 6.966 | 4.18 |

| He4-CN | -8.898 | -2.122 | 6.776 | 8.64 |

Data adapted from a study on dihydrothieno[2,3-c]isoquinoline derivatives. nih.gov

Future Directions and Interdisciplinary Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of the isoquinoline-1(2H)-thione core exist, the future demands more efficient, environmentally benign, and versatile strategies. Conventional methods often rely on the thionation of the corresponding isoquinolin-1(2H)-one precursors using reagents like phosphorus pentasulfide or Lawesson's reagent, which can be harsh and generate significant waste. clockss.org

Future research is anticipated to focus on:

Catalytic Thionation: The development of catalytic systems, potentially using transition metals or organocatalysts, to facilitate the conversion of isoquinolinones to their thione analogues under milder conditions.

Green Chemistry Approaches: The exploration of solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts like zinc oxide nanoparticles (ZnO NPs) to reduce the environmental impact of synthetic procedures. acs.orgnih.gov For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of related heterocyclic systems. rsc.org

One-Pot Reactions: Designing multi-component reactions where the this compound scaffold is constructed in a single step from simple starting materials. This approach enhances efficiency by minimizing purification steps. rsc.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes.

A notable advancement has been the development of a sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides to produce 4-arylthis compound derivatives, offering a facile and general preparation method. clockss.orgresearchgate.net Another innovative approach involves the thermal treatment of C-[ortho-(1,3-dithiolan-2-yl)phenyl]-N-aryl ketenimines, which transform into isoquinoline-1-thiones through a process involving the degradation of the 1,3-dithiolane (B1216140) ring. um.es

Exploration of Under-investigated Reactivity Patterns

The reactivity of this compound is largely attributed to its thione functional group and the activated positions on the heterocyclic ring. While S-alkylation to form thioethers is a well-documented reaction, many other reactivity patterns remain underexplored. tandfonline.comtandfonline.com

Future investigations should prioritize:

Thiol-Thione Tautomerism: A deeper understanding of the thiol-thione tautomerism (isoquinoline-1-thiol vs. This compound) is crucial as it dictates the compound's reactivity in different chemical environments. smolecule.commdpi.com The predominance of the thione tautomer is generally accepted, but the factors influencing this equilibrium warrant further study. thieme-connect.de

Cycloaddition Reactions: The thione group can potentially participate in various cycloaddition reactions, providing access to novel fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The use of the thione moiety or a derived thiol as a handle for transition metal-catalyzed cross-coupling reactions could enable the synthesis of a diverse library of derivatives with unique substitution patterns.

Reactions at the C-3 and C-4 Positions: While the thione group at C-1 is the primary reactive site, exploring the functionalization of other positions on the isoquinoline (B145761) ring could lead to derivatives with novel properties.

The reaction of the thione with α-halo carbonyl compounds to yield S-alkylated products, which can then undergo intramolecular Thorpe–Ziegler cyclization, has been shown to be a valuable method for constructing fused thieno[2,3-c]isoquinoline systems. nih.govacs.org This highlights the potential of exploring sequential reactions to build molecular complexity.

Advanced Computational Design and Virtual Screening of Derivatives

The application of computational tools is set to revolutionize the discovery and optimization of this compound derivatives for various applications.

Key areas of focus include:

Molecular Docking and Dynamics: To predict and analyze the binding interactions of this compound derivatives with biological targets such as enzymes and receptors. researchgate.netnih.gov For instance, docking studies have been employed to understand the inhibition of enzymes like tankyrases and DNA gyrase by related isoquinoline structures. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of these compounds with their biological activities, thereby guiding the design of more potent and selective molecules.

Virtual Screening: To rapidly screen large virtual libraries of this compound derivatives against specific biological targets, accelerating the identification of promising lead compounds.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

These computational approaches will enable a more rational and efficient design of derivatives with tailored properties, be it for medicinal applications or materials science.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While various biological activities have been reported for isoquinoline derivatives, a detailed understanding of the specific molecular mechanisms of action for this compound is often lacking. acs.orgacs.org

Future research should aim to: